(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Description
Properties
IUPAC Name |
(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRJYCBIYVECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyrazole Core
The foundational step in preparing (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is the synthesis of the imidazo[1,2-b]pyrazole scaffold. This is commonly achieved via multicomponent reactions or cyclocondensation routes:
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction :
This method involves the reaction of amino-substituted pyrazoles with aldehydes and isocyanides in the presence of Lewis or Brønsted acids, either at ambient temperature or under heating (50–140 °C). The process yields imidazo[1,2-b]pyrazoles with good chemo- and regioselectivity. The reaction times vary from 3 to 18 hours, and purification typically requires chromatography or recrystallization. A one-pot two-step procedure has been developed to form amino-substituted pyrazoles in situ before carrying out the GBB reaction, improving efficiency and diversity of derivatives.Cyclocondensation Using Ethoxymethylene Malononitrile and Hydrazine :
Under microwave irradiation (80 °C, 150 W, 10 min in ethanol), ethoxymethylene malononitrile reacts with hydrazine to form the imidazo[1,2-b]pyrazole core rapidly and with complete conversion. This method is operationally simple and yields high purity products.Alternative Routes via Pyrazole Precursors :
Starting from 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate, cyclization under reflux and subsequent workup yields the imidazo[1,2-b]pyrazole core. Protection and functionalization steps follow to introduce substituents.
Functionalization at the 6-Position to Introduce the Methanol Group
The methanol substituent at the 6-position (i.e., the (6-yl)methanol) is introduced through reduction or substitution strategies involving aldehyde or ester intermediates:
Reduction of Aldehyde or Ester Precursors :
Pyrazole or imidazo[1,2-b]pyrazole derivatives bearing aldehyde or ester groups at the 6-position are reduced using hydride reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to the corresponding alcohols. For example, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are reduced with LAH in dry THF under nitrogen atmosphere at 0 °C to yield the corresponding (pyrazol-yl)methanol derivatives with yields up to 91%.Oxidation and Subsequent Reduction Steps :
In some protocols, the alcohol is first oxidized to an aldehyde using oxidants like manganese dioxide (MnO2) or 2-iodoxybenzoic acid (IBX), followed by selective reduction to the alcohol at desired positions.
Representative Preparation Procedure (Literature-Based Example)
Analytical and Purification Techniques
- Purification : Flash column chromatography on silica gel using mixtures like hexane/ethyl acetate or i-hexane/ethyl acetate is commonly employed to isolate pure products.
- Characterization :
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and formula.
- Infrared (IR) spectroscopy identifies functional groups such as hydroxyl (-OH) from methanol substituents.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole core synthesis | Microwave-assisted cyclocondensation, 80 °C, 10 min | 60–83 | Multicomponent or one-pot two-step methods |
| N-1 Alkylation | NaH in DMF, 0 °C to 25 °C, ethyl halide | 75–85 | Requires inert atmosphere |
| Functional group introduction | Ester or aldehyde intermediates via substitution | Variable | Precursor for reduction |
| Reduction to methanol | LAH or NaBH4 in dry THF, 0 °C, 30–45 min | 85–91 | High selectivity and yield |
| Purification | Silica gel chromatography (hexane/ethyl acetate) | - | Essential for regioisomer separation |
Chemical Reactions Analysis
(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Substituted imidazo[1,2-b]pyrazoles.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-Cancer Activity : Research indicates that (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can inhibit critical pathways involved in cancer progression, including angiogenesis and metastasis. Studies have shown that it can reduce cell viability in various cancer cell lines by inducing apoptosis .
- Anti-Inflammatory Effects : The compound has demonstrated the ability to suppress inflammatory responses by inhibiting key signaling molecules like p38MAPK and ERK1/2. This makes it a candidate for developing anti-inflammatory therapies .
Biological Research
The compound has been explored for its role as an enzyme inhibitor or receptor modulator. Its derivatives have shown potential in inhibiting neutrophil chemotaxis, which is crucial in inflammatory responses.
Study on Neutrophil Chemotaxis
A study evaluated various derivatives of imidazo[1,2-b]pyrazoles for their ability to inhibit neutrophil chemotaxis. The results indicated that specific substitutions at the C3 and C6 positions significantly inhibited chemotaxis mediated by ERK1/2 and p38MAPK pathways. Notably, compound 3a exhibited an IC50 value under 100 µM against all tested parameters, suggesting its potential as a lead compound for further development .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 3a | <100 | Inhibition of neutrophil chemotaxis |
| 4c | >100 | Less effective but still notable |
Anti-Cancer Research
In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines. The mechanism involves modulation of key signaling pathways that regulate cell survival and apoptosis .
Mechanism of Action
The mechanism by which (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-b]pyrazole scaffold is highly modular, with variations in substituents significantly altering chemical and biological properties. Key analogs include:
Key Observations :
- Cyclopentyl vs.
- Morpholino Substituents: Compound 9g () incorporates a morpholine ring, which enhances water solubility and may improve pharmacokinetic profiles.
- Core Heterocycle Variations : Pyridazine-based analogs (e.g., ) exhibit distinct electronic properties due to nitrogen positioning, affecting reactivity and interaction with biological targets.
Biological Activity
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole and pyrazole ring system, which are known for their diverse biological activities. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung, breast, and liver cancers. The mechanism often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways. Pyrazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models.
- Antimicrobial Properties : Some derivatives of imidazo[1,2-b]pyrazole have exhibited antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with various receptors, altering their signaling pathways and leading to therapeutic effects.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Anticancer Studies :
- A study evaluated the antiproliferative effects of imidazo[1,2-b]pyrazole derivatives on various cancer cell lines. Results indicated significant growth inhibition in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Another research highlighted the ability of pyrazole-containing compounds to induce apoptosis in colorectal cancer cells through caspase activation .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Data Tables
Q & A
Q. What synthetic methodologies are employed for the preparation of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol?
The synthesis typically involves multi-step reactions starting from imidazo[1,2-b]pyrazole scaffolds. Key steps include:
- Alkylation : Introducing the ethyl group at the 1-position using ethyl halides or via nucleophilic substitution under basic conditions.
- Hydroxymethylation : Adding the methanol group at position 6 using formaldehyde or hydroxymethylating agents, optimized for pH (7–9) and temperature (60–80°C) to maximize yield .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) and recrystallization ensure high purity (>95%) . Characterization relies on ¹H/¹³C NMR for structural confirmation and HPLC for purity validation .
Q. How is the molecular structure of this compound validated?
- X-ray crystallography : SHELX software refines crystal structures, confirming planarity of the bicyclic core and bond angles critical for π-π interactions .
- Spectroscopic techniques : NMR identifies proton environments (e.g., ethyl CH₃ at ~1.3 ppm, methanol -OH at ~4.9 ppm). IR spectroscopy detects O-H stretches (~3300 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₉H₁₂N₃O⁺ with m/z 178.0976) .
Advanced Research Questions
Q. How does the ethyl substituent influence the compound’s reactivity and pharmacokinetics?
- Lipophilicity : The ethyl group increases logP compared to methyl analogs, enhancing membrane permeability (measured via octanol/water partitioning) .
- Steric effects : Bulkier substituents like cyclopropyl may hinder target binding, whereas ethyl balances lipophilicity and steric accessibility, as shown in molecular docking studies .
- Metabolic stability : In vitro liver microsome assays assess oxidative metabolism; ethyl groups often slow degradation compared to smaller alkyl chains .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity verification : Use HPLC-MS to rule out impurities (>98% purity required) and confirm batch consistency .
- Comparative SAR : Test analogs (e.g., cyclopropyl or methyl derivatives) to isolate substituent effects. For example, replacing ethyl with cyclopropyl reduces PI3Kα inhibition by ~40% .
Q. What mechanistic role does the methanol group play in target interactions?
- Hydrogen bonding : The -OH group forms critical H-bonds with kinase active sites (e.g., backbone carbonyls in ATP-binding pockets), confirmed by mutagenesis studies .
- Derivatization : Converting methanol to esters (e.g., acetate) abolishes activity in PI3Kα assays, highlighting the necessity of the free -OH group .
- Solubility : The polar -OH group improves aqueous solubility (measured via shake-flask method), aiding bioavailability in in vivo models .
Methodological Recommendations
- Crystallography : Use SHELXL for refining high-resolution data; anisotropic displacement parameters clarify thermal motion in the ethyl group .
- Data conflict resolution : Apply multivariate analysis to differentiate assay artifacts (e.g., solvent effects) from true structure-activity relationships .
- Reaction optimization : Employ design of experiments (DoE) to map pH/temperature effects on hydroxymethylation yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
